REACTION_SMILES
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[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[CH3:1][C:2]1([CH3:11])[CH:3]([C:8](=[O:9])[OH:10])[CH:4]1[CH:5]=[CH:6][CH3:7].[S:18]([Cl:19])([Cl:20])=[O:21].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[CH3:1][C:2]1([CH3:11])[CH:3]([C:8](=[O:9])[Cl:20])[CH:4]1[CH:5]=[CH:6][CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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CC=CC1C(C(=O)O)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=CC1C(C(=O)O)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC=CC1C(C(=O)Cl)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |